molecular formula C19H28O B093582 (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 17305-51-0

(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No. B093582
CAS RN: 17305-51-0
M. Wt: 272.4 g/mol
InChI Key: AKYIMYFAJUTLBM-SKMQDVENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, commonly known as Dihydrotestosterone (DHT), is a hormone that plays a crucial role in the development of male sexual characteristics. It is a derivative of testosterone and is responsible for the formation of male genitalia, prostate gland, and secondary sexual characteristics such as facial hair, deep voice, and muscle mass. DHT is also involved in the regulation of hair growth and the development of male pattern baldness.

Mechanism Of Action

(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one binds to androgen receptors in target tissues, such as the prostate gland, skin, and hair follicles. The binding of (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one to these receptors activates a series of intracellular signaling pathways that regulate gene expression and protein synthesis. These pathways are involved in the regulation of cell growth, differentiation, and apoptosis.

Biochemical And Physiological Effects

(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a variety of biochemical and physiological effects on the body. It is responsible for the development of male sexual characteristics, including the growth of facial hair, deepening of the voice, and increased muscle mass. (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one also plays a role in the regulation of hair growth, and its excess has been linked to male pattern baldness. (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is also involved in the regulation of bone growth, muscle development, and cognitive function.

Advantages And Limitations For Lab Experiments

(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a useful tool for studying the effects of androgens on various physiological processes. Its ability to bind to androgen receptors in target tissues makes it a valuable tool for investigating the mechanisms of androgen action. However, its use is limited by its potential toxicity and the need for specialized equipment and techniques to handle and store it safely.

Future Directions

There are several future directions for research on (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. One area of interest is the development of new drugs that target the androgen receptor and modulate its activity. Another area of research is the identification of new targets for the treatment of androgen-related disorders, such as prostate cancer and male pattern baldness. Additionally, there is a need for further investigation into the mechanisms of androgen action and the role of (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one in the regulation of physiological processes.

Synthesis Methods

(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is synthesized from testosterone by the action of the enzyme 5-alpha-reductase. This enzyme converts testosterone into (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one by removing the double bond between the C4 and C5 positions and reducing the keto group at C3 to a hydroxyl group. The conversion of testosterone to (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one occurs mainly in the prostate gland, skin, and hair follicles.

Scientific Research Applications

(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has been extensively studied in the field of endocrinology and reproductive medicine. It is used in the diagnosis and treatment of various disorders related to androgen deficiency and excess, such as hypogonadism, prostate cancer, and hirsutism. (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is also used in research to study the effects of androgens on various physiological processes, including bone growth, muscle development, and cognitive function.

properties

CAS RN

17305-51-0

Product Name

(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

(5S,8R,9S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h4,13,15,17H,3,5-12H2,1-2H3/t13-,15-,17-,18-,19-/m0/s1

InChI Key

AKYIMYFAJUTLBM-SKMQDVENSA-N

Isomeric SMILES

C[C@@]12CCC=C1[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC2)C

SMILES

CC12CCC=C1C3CCC4CC(=O)CCC4(C3CC2)C

Canonical SMILES

CC12CCC=C1C3CCC4CC(=O)CCC4(C3CC2)C

synonyms

5α-Androst-14-en-3-one

Origin of Product

United States

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